

Dehydrodihydroionol: A Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Dehydrodihydroionol

Cat. No.: B15349628

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Abstract

Dehydrodihydroionol, a sesquiterpenoid of interest in flavor and fragrance chemistry, presents a unique structural framework characterized by a trimethylcyclohexadiene ring linked to a butanol side chain. Its chemical architecture gives rise to multiple stereoisomers, making a thorough understanding of its stereochemistry crucial for applications in various scientific domains. This technical guide provides a comprehensive overview of the chemical structure, stereochemical properties, and analytical methodologies pertinent to **dehydrodihydroionol**. While specific biological signaling pathways for **dehydrodihydroionol** are not extensively documented, this guide also explores a relevant pathway associated with a closely related ionone derivative to provide a contextual biological framework.

Chemical Structure

Dehydrodihydroionol is systematically named 4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-2-ol. Its molecular formula is $C_{13}H_{22}O$. The structure consists of two main moieties: a substituted cyclohexadiene ring and a four-carbon alcohol side chain.

Key Structural Features:

- Cyclohexadiene Ring:** A six-membered ring containing two conjugated double bonds, substituted with three methyl groups. Two of these methyl groups are geminally attached at

the C6 position, and one is at the C2 position.

- Butanol Side Chain: A four-carbon chain with a hydroxyl group at the C2 position, attached to the C1 position of the cyclohexadiene ring.

Stereochemistry

The presence of asymmetric carbon atoms in the **dehydrodihydroionol** molecule results in the existence of multiple stereoisomers. The term "(+/-)-**DEHYDRODIHYDROIONOL**" found in chemical databases indicates that it is commonly available as a racemic mixture, a 1:1 mixture of enantiomers.

Chiral Centers

Dehydrodihydroionol possesses two chiral centers:

- C1 of the cyclohexadiene ring: This carbon is bonded to four different groups: the butan-2-ol side chain, the C2 of the ring (part of a double bond), the C6 of the ring, and a hydrogen atom.
- C2 of the butan-2-ol side chain: This carbon is bonded to a hydroxyl group, a methyl group, a hydrogen atom, and the ethyl-cyclohexadienyl group.

The presence of two chiral centers means that there can be a total of $2^2 = 4$ possible stereoisomers, which exist as two pairs of enantiomers.

Due to a lack of specific literature detailing the experimentally determined absolute configurations of all possible stereoisomers of **dehydrodihydroionol**, the assignment of R/S notation for each stereocenter in naturally occurring or synthetically produced samples remains an area for further investigation.

Quantitative Data

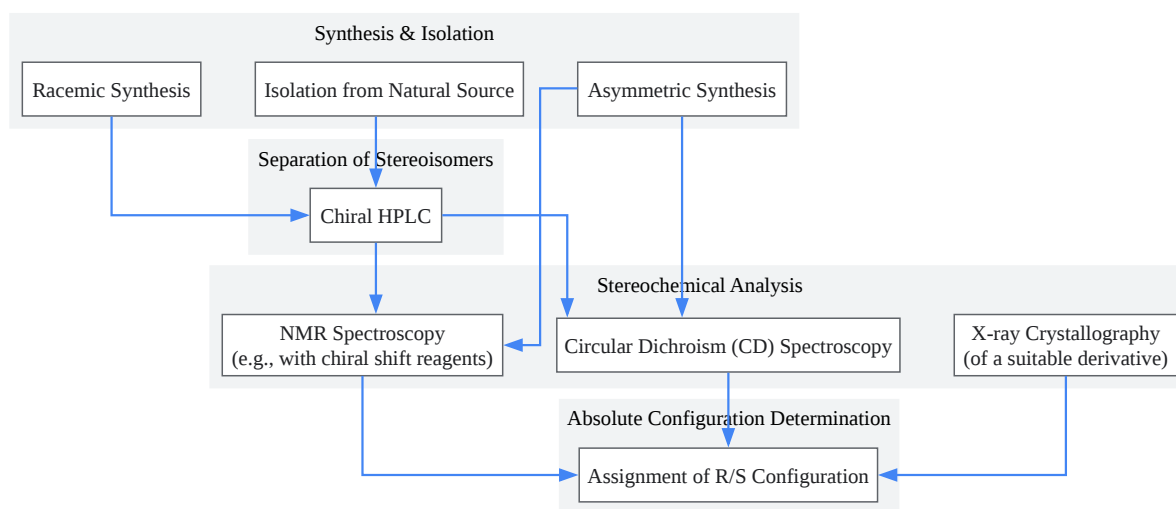
Specific quantitative data for the individual stereoisomers of **dehydrodihydroionol** are not readily available in the public domain. The table below presents general physicochemical properties for **dehydrodihydroionol**, likely referring to the racemic mixture.

Property	Value
Molecular Weight	194.32 g/mol
IUPAC Name	4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)butan-2-ol
CAS Number	57069-86-0
Appearance	Colorless to pale yellow liquid
Boiling Point	279-280 °C at 760 mmHg
Density	0.925 g/cm ³
Solubility	Soluble in ethanol

Experimental Protocols

The determination of the absolute stereochemistry of chiral molecules like **dehydrodihydroionol** relies on a combination of synthetic, chromatographic, and spectroscopic techniques. While specific protocols for this molecule are not detailed in readily accessible literature, the following represents a generalized workflow for the stereochemical analysis of a terpenoid.

General Experimental Workflow for Stereochemical Analysis



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Caption: A generalized workflow for the stereochemical analysis of a chiral terpenoid.

Synthesis or Isolation

- **Racemic Synthesis:** Chemical synthesis of **dehydrodihydroionol** without the use of chiral catalysts or reagents will typically yield a racemic mixture of all possible stereoisomers.
- **Asymmetric Synthesis:** Enantioselective synthesis can be employed to produce specific stereoisomers. This often involves the use of chiral catalysts, reagents, or starting materials.
- **Isolation from Natural Sources:** **Dehydrodihydroionol** can be isolated from natural products. The stereochemistry of the isolated compound will depend on the biosynthetic pathways of the source organism.

Separation of Stereoisomers

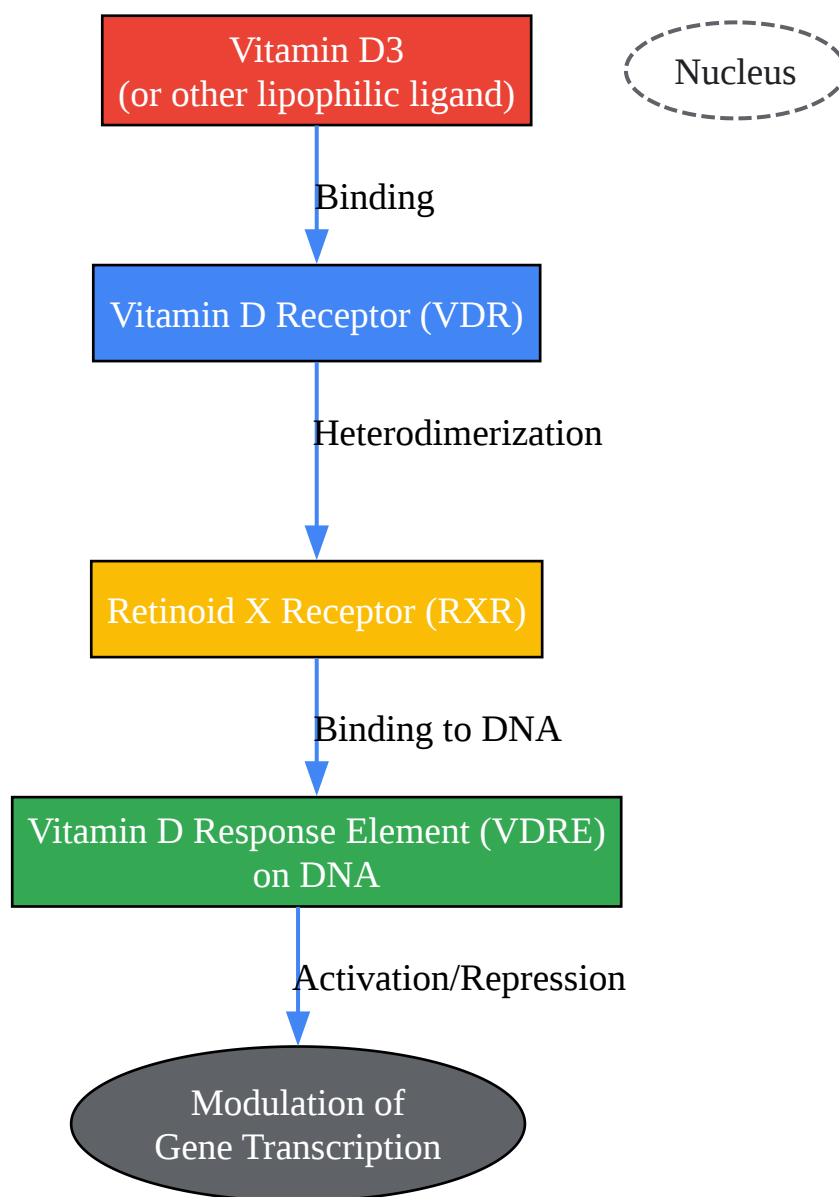
- **Chiral High-Performance Liquid Chromatography (HPLC):** This is a powerful technique for separating enantiomers and diastereomers. A stationary phase containing a chiral selector is used to differentially retain the stereoisomers, allowing for their separation and quantification.

Spectroscopic and Crystallographic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are fundamental for confirming the constitutional structure. To determine the absolute configuration, chiral shift reagents can be used to induce chemical shift differences between enantiomers. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the relative stereochemistry.
- **Circular Dichroism (CD) Spectroscopy:** This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer and can be compared to theoretical calculations to determine the absolute configuration.
- **X-ray Crystallography:** If a single crystal of a pure stereoisomer or a suitable crystalline derivative can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration.

Biological Context: A Related Signaling Pathway

While specific signaling pathways for **dehydrodihydroionol** are not well-defined in the literature, the structurally related ionone derivatives are known to be involved in various biological processes, including the regulation of gene expression through pathways such as the vitamin D receptor (VDR) signaling pathway. The following diagram illustrates a simplified representation of the VDR signaling pathway, which can be a potential area of investigation for **dehydrodihydroionol** and its analogues.



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Caption: Simplified Vitamin D Receptor (VDR) signaling pathway.

This pathway illustrates how a lipophilic ligand, like vitamin D3, can enter a cell, bind to its intracellular receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), thereby modulating the transcription of target

genes. Given the structural similarities of some terpenoids to steroid hormones, exploring the interaction of **dehydrodihydroionol** stereoisomers with nuclear receptors like VDR could be a valuable avenue for future research.

Conclusion

Dehydrodihydroionol is a chiral sesquiterpenoid with a complex stereochemistry arising from two stereocenters. A comprehensive understanding and characterization of its individual stereoisomers are essential for elucidating its structure-activity relationships in various applications. While detailed experimental data on its stereoisomers are currently limited in publicly accessible literature, established analytical techniques such as chiral chromatography and various spectroscopic methods provide a clear path for future research in this area. Furthermore, exploring the biological activities of **dehydrodihydroionol** in the context of known signaling pathways for structurally related compounds may unveil novel therapeutic or biotechnological applications.

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